High-Resolution Crystal Structure of OmpX (1.9 Å) vs. Comparative OMP Structural Data
The crystal structure of OmpX from E. coli was determined at 1.9 Å resolution using multiple isomorphous replacement, establishing it as the first high-resolution structural representative of the Ail/Lom virulence family [1]. In contrast, typical porins such as OmpF and OmpC have been characterized at comparable or lower resolutions (generally 2.4-3.0 Å for early porin structures), but OmpX provides a unique eight-stranded antiparallel all-next-neighbor β-barrel architecture distinct from the 16-stranded trimeric porin fold, with two girdles of aromatic amino acid residues and a ribbon of nonpolar residues that attach to the membrane interior [2]. This compact monomeric architecture enables atomic-level analysis of membrane protein folding and virulence mechanisms not accessible with larger porin complexes.
| Evidence Dimension | X-ray crystallographic resolution |
|---|---|
| Target Compound Data | 1.9 Å resolution |
| Comparator Or Baseline | OmpF and OmpC porins (typical resolution range 2.4-3.0 Å in comparable early structural studies) |
| Quantified Difference | Higher resolution (1.9 Å vs. ~2.4-3.0 Å class average) |
| Conditions | X-ray diffraction of purified OmpX from E. coli BL21(DE3) expression system; structure deposited as PDB 1QJ9 |
Why This Matters
Higher structural resolution enables more precise atomic-level analysis of membrane protein architecture, folding determinants, and virulence mechanisms for drug discovery and protein engineering applications.
- [1] Vogt J, Schulz GE. The structure of the outer membrane protein OmpX from Escherichia coli reveals possible mechanisms of virulence. Structure. 1999;7(10):1301-1309. doi:10.1016/s0969-2126(00)80063-5. PMID: 10545325. View Source
- [2] RCSB PDB. 1QJ9: Crystal structure of the outer membrane protein OmpX from Escherichia coli. Resolution: 2.10 Å (deposited), 1.9 Å (reported). View Source
